2-Acetoacetamido-4-methylthiazole, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoacetamido-4-methylthiazole is a heterocyclic compound with the molecular formula C6H8N2OS. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This unique structure contributes to its diverse chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoacetamido-4-methylthiazole typically involves the reaction of acetoacetamide with 4-methylthiazole. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the thiazole ring .
Industrial Production Methods: In an industrial setting, the production of 2-Acetoacetamido-4-methylthiazole may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Acetoacetamido-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various thiazole derivatives with different functional groups.
Scientific Research Applications
2-Acetoacetamido-4-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Acetoacetamido-4-methylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
- 2-Acetamido-4-methylthiazole
- 4-Methylthiazole
- 5-Methylthiazole
- 2-Acetoacetamido-4-methylpyrimidine
Comparison: 2-Acetoacetamido-4-methylthiazole is unique due to its specific substitution pattern on the thiazole ring. This substitution influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity towards oxidation, reduction, and substitution reactions. Additionally, its biological properties, such as antimicrobial and anticancer activities, may vary based on the specific functional groups present .
Properties
CAS No. |
7145-38-2 |
---|---|
Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanamide |
InChI |
InChI=1S/C8H10N2O2S/c1-5-4-13-8(9-5)10-7(12)3-6(2)11/h4H,3H2,1-2H3,(H,9,10,12) |
InChI Key |
YTHNCQICYKCLCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.